

## The Functional Impact of TYK2 Genetic Variants: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | tyk2 protein |           |
| Cat. No.:            | B1180145     | Get Quote |

December 17, 2025

### **Abstract**

Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family, is a critical mediator of cytokine signaling pathways integral to immune regulation. Genetic variants in the TYK2 gene have been robustly associated with a spectrum of autoimmune and inflammatory diseases, as well as susceptibility to infectious diseases. This technical guide provides an in-depth analysis of the functional consequences of key TYK2 genetic variants, including P1104A (rs34536443), I684S (rs12720356), and V362F (rs2304256). We present a comprehensive overview of the molecular mechanisms by which these variants alter TYK2 kinase activity, protein expression, and downstream signaling cascades. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and quantitative data to facilitate further investigation into TYK2 as a therapeutic target.

# Introduction to TYK2 and its Role in Cytokine Signaling

TYK2 is a non-receptor tyrosine kinase that plays a pivotal role in the signal transduction of several key cytokines, including Type I interferons (IFN- $\alpha$ / $\beta$ ), interleukin (IL)-12, and IL-23.[1] Structurally, TYK2 comprises a FERM domain, an SH2-like domain, a pseudokinase (JH2) domain, and a C-terminal kinase (JH1) domain.[2] The JH2 domain acts as a regulatory module, while the JH1 domain is responsible for the protein's catalytic activity.[3] TYK2



associates with the intracellular domains of cytokine receptors and, upon cytokine binding and receptor dimerization, becomes activated through trans-phosphorylation with a partner JAK (typically JAK1 or JAK2).[1][4] Activated TYK2 then phosphorylates the receptor subunits, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Subsequently, TYK2 phosphorylates the recruited STATs, leading to their dimerization, nuclear translocation, and the regulation of target gene expression.[5] Dysregulation of TYK2-mediated signaling is a key contributor to the pathogenesis of numerous autoimmune diseases, including psoriasis, systemic lupus erythematosus (SLE), rheumatoid arthritis, and inflammatory bowel disease.[2]

## Key TYK2 Genetic Variants and their Disease Associations

Genome-wide association studies (GWAS) have identified several TYK2 variants that modulate the risk of autoimmune and inflammatory diseases. The most extensively studied of these are P1104A, I684S, and V362F.

- P1104A (rs34536443): This variant, located in the kinase (JH1) domain, is a well-established protective allele for a wide range of autoimmune diseases, including SLE, rheumatoid arthritis, and multiple sclerosis.[6][7] However, it is also associated with an increased risk of mycobacterial infections.[8] Functionally, P1104A is considered a hypomorphic or loss-of-function allele, leading to reduced TYK2 kinase activity.[6][7]
- I684S (rs12720356): Situated in the pseudokinase (JH2) domain, the I684S variant has a more complex association with disease, being protective for some autoimmune conditions while potentially increasing the risk for others.[8][9] Studies have shown that this variant can impair TYK2-mediated signaling.[8]
- V362F (rs2304256): This variant is located in the FERM domain of TYK2. While some studies have suggested it does not significantly alter TYK2's catalytic function, it has been shown to impact exon splicing and may mildly enhance overall TYK2 expression.[4][8]

## **Quantitative Data on the Functional Impact of TYK2 Variants**



The functional consequences of these variants have been quantified using various cellular and biochemical assays. The following tables summarize the available quantitative data.

Table 1: Impact of TYK2 Variants on Kinase Activity

| Variant | Assay Type               | Cell/System                         | Substrate | Result                              | Reference |
|---------|--------------------------|-------------------------------------|-----------|-------------------------------------|-----------|
| P1104A  | In vitro kinase<br>assay | Reconstituted non-immune cells      | -         | Catalytically impaired              | [4][10]   |
| I684S   | In vitro kinase<br>assay | Reconstituted non-immune cells      | -         | Catalytically impaired              | [4][10]   |
| V362F   | In vitro kinase<br>assay | Reconstituted<br>TYK2-null<br>cells | -         | No alteration in catalytic activity | [4]       |

Table 2: Impact of TYK2 Variants on Downstream Signaling (STAT Phosphorylation)



| Variant | Cytokine | Cell Type                                            | Measured<br>Phospho-<br>STAT | Quantitative<br>Change                                                                      | Reference |
|---------|----------|------------------------------------------------------|------------------------------|---------------------------------------------------------------------------------------------|-----------|
| P1104A  | IFN-α    | Naïve CD4+<br>and CD8+ T<br>cells                    | pSTAT1                       | Decreased<br>pSTAT1<br>levels                                                               | [6]       |
| P1104A  | IL-23    | Murine CD4+<br>T cells                               | pSTAT3                       | Decreased<br>IL-23<br>dependent<br>pSTAT3                                                   | [6]       |
| I684S   | IL-12    | CD4+CD25+<br>CD45RO+ T<br>cells                      | pSTAT4                       | Significantly reduced pSTAT4 levels (Mean Stimulation Index of 48.08 vs. 68.19 in controls) | [11]      |
| I684S   | IL-12    | CD8+CD25+<br>CD45RO+ T<br>cells                      | pSTAT4                       | Significantly reduced pSTAT4 levels (Mean Stimulation Index of 55.71 vs. 76.76 in controls) | [11]      |
| V362F   | IFN-α    | EBV-B cell<br>lines &<br>reconstituted<br>293T cells | pTYK2,<br>pSTAT1             | No significant<br>alteration in<br>phosphorylati<br>on                                      | [12]      |

Table 3: Impact of TYK2 Variants on Protein Expression and Splicing



| Variant | Effect     | Observation                                          | Reference |
|---------|------------|------------------------------------------------------|-----------|
| V362F   | Splicing   | Promotes inclusion of exon 8                         | [4]       |
| V362F   | Expression | Mildly enhances TYK2<br>expression in whole<br>blood | [4]       |

# Signaling Pathways and Experimental Workflows TYK2-Mediated Signaling Pathways

The following diagrams illustrate the central role of TYK2 in key cytokine signaling pathways.





Click to download full resolution via product page

Figure 1: TYK2-mediated cytokine signaling pathways.

## **Experimental Workflow for Characterizing TYK2 Variants**

The following diagram outlines a typical experimental workflow for the functional characterization of TYK2 genetic variants.





Click to download full resolution via product page

**Figure 2:** Experimental workflow for TYK2 variant characterization.

## Detailed Experimental Protocols In Vitro Kinase Assay for TYK2 Activity

This protocol is adapted from methodologies described for assessing the catalytic activity of immunoprecipitated TYK2.[3][4]

#### Materials:

- Cells expressing wild-type or variant TYK2
- Lysis buffer (e.g., 25 mM Tris/phosphate, 4 mM EGTA, 1% Triton X-100, 10% glycerol, 2 mM
   DTT, with protease and phosphatase inhibitors)
- Anti-TYK2 antibody for immunoprecipitation



- Protein A/G agarose beads
- Kinase reaction buffer (e.g., 50 mM Tris pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM DTT, 2.5 mM EGTA)
- ATP solution (e.g., 30 μM final concentration)
- Substrate (e.g., IRS1 peptide, 0.25 mg/mL)
- SDS-PAGE and Western blotting reagents
- Anti-phospho-TYK2 and anti-TYK2 antibodies

#### Procedure:

- Lyse cells expressing the TYK2 constructs on ice.
- Clarify the lysate by centrifugation.
- Immunoprecipitate TYK2 from the lysate using an anti-TYK2 antibody and Protein A/G agarose beads.
- Wash the immunoprecipitates extensively with lysis buffer and then with kinase reaction buffer.
- Resuspend the beads in kinase reaction buffer.
- Initiate the kinase reaction by adding ATP and the substrate.
- Incubate at 30°C for a specified time (e.g., 5-30 minutes).
- Terminate the reaction by adding SDS-PAGE sample buffer and boiling.
- Analyze the reaction products by SDS-PAGE and Western blotting using anti-phospho-TYK2 and anti-TYK2 antibodies to assess autophosphorylation, and an anti-phospho-substrate antibody if applicable.

### **Phospho-flow Cytometry for STAT Phosphorylation**



This protocol provides a general framework for measuring cytokine-induced STAT phosphorylation in primary cells or cell lines.[13]

#### Materials:

- Primary cells (e.g., PBMCs) or cell lines
- Cytokine for stimulation (e.g., IL-12, IFN-α)
- Fixation buffer (e.g., 1.5% formaldehyde)
- Permeabilization buffer (e.g., ice-cold methanol)
- Staining buffer (e.g., PBS with 2% FBS)
- Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD4, CD8)
- Fluorochrome-conjugated antibody against the phosphorylated STAT of interest (e.g., antipSTAT4, anti-pSTAT1)
- Flow cytometer

#### Procedure:

- Isolate and prepare a single-cell suspension of the cells of interest.
- Stimulate the cells with the appropriate cytokine for a predetermined time (e.g., 15-30 minutes) at 37°C. Include an unstimulated control.
- Immediately fix the cells by adding fixation buffer.
- Permeabilize the cells by adding ice-cold methanol and incubating on ice.
- · Wash the cells with staining buffer.
- Stain the cells with antibodies against cell surface markers and the intracellular phospho-STAT.
- Wash the cells to remove unbound antibodies.



- Acquire the data on a flow cytometer.
- Analyze the data to determine the mean fluorescence intensity (MFI) or the percentage of positive cells for the phospho-STAT in the cell population of interest.

## **Dual-Luciferase Reporter Assay for Type I IFN Signaling**

This protocol is designed to quantify the transcriptional activity of the Interferon-Stimulated Response Element (ISRE) in response to Type I IFN.[1]

#### Materials:

- HEK293T cells or other suitable cell line
- Expression plasmids for wild-type or variant TYK2
- ISRE-luciferase reporter plasmid (containing the firefly luciferase gene)
- Renilla luciferase control plasmid (for normalization)
- Transfection reagent
- Recombinant IFN-α
- Dual-luciferase assay reagent system
- Luminometer

#### Procedure:

- Co-transfect cells with the TYK2 expression plasmid, the ISRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid.
- Allow the cells to express the proteins for 24-48 hours.
- Stimulate the cells with IFN- $\alpha$  for a specified time (e.g., 6-8 hours).
- Lyse the cells according to the dual-luciferase assay kit instructions.



- Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer.
- Calculate the relative luciferase activity by normalizing the firefly luciferase activity to the Renilla luciferase activity.

### Conclusion

The study of TYK2 genetic variants has provided significant insights into the molecular basis of autoimmune diseases and has highlighted TYK2 as a promising therapeutic target. The variants P1104A and I684S have been shown to be hypomorphic or catalytically impaired, leading to reduced downstream signaling in response to key cytokines. In contrast, the V362F variant appears to have a more subtle effect on splicing and expression. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers seeking to further elucidate the functional consequences of these and other TYK2 variants. A deeper understanding of how these genetic variations fine-tune immune responses will be crucial for the development of next-generation selective TYK2 inhibitors and for personalizing treatment strategies for patients with autoimmune and inflammatory disorders.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Two common disease-associated TYK2 variants impact exon splicing and TYK2 dosage -PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Demonstration of In Vitro to In Vivo Translation of a TYK2 Inhibitor That Shows Cross Species Potency Differences PMC [pmc.ncbi.nlm.nih.gov]
- 6. The TYK2-P1104A Autoimmune Protective Variant Limits Coordinate Signals Required to Generate Specialized T Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]



- 7. researchgate.net [researchgate.net]
- 8. Tyk2 plays a restricted role in IFN alpha signaling, although it is required for IL-12-mediated T cell function PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The tyrosine kinase Tyk2 controls IFNAR1 cell surface expression PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. TYK2 :p.Pro1104Ala Variant Protects Against Autoimmunity by Modulating Immune Cell Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TYK2 rs34536443 (P1104A) Variant Suppresses ICAM1-Mediated Inflammation: Insights From Mendelian Randomization and Functional Analyses PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Functional Impact of TYK2 Genetic Variants: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1180145#functional-impact-of-tyk2-genetic-variants]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





